molecular formula C23H21N7O2 B11713374 2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol

2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol

Cat. No.: B11713374
M. Wt: 427.5 g/mol
InChI Key: WDHGULFSYYLURM-BUVRLJJBSA-N
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Description

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine ring substituted with phenylamino groups and a hydrazinylidene moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.

    Substitution Reactions: The phenylamino groups are introduced through substitution reactions, often using aniline or its derivatives.

    Hydrazinylidene Formation: The hydrazinylidene moiety is formed by reacting the triazine intermediate with hydrazine derivatives.

    Final Assembly: The final compound is assembled by coupling the hydrazinylidene intermediate with 6-methoxyphenol under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylamino groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: A triazine derivative with similar structural features.

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine compound with phenylamino groups.

Uniqueness

2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-METHOXYPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N7O2

Molecular Weight

427.5 g/mol

IUPAC Name

2-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C23H21N7O2/c1-32-19-14-8-9-16(20(19)31)15-24-30-23-28-21(25-17-10-4-2-5-11-17)27-22(29-23)26-18-12-6-3-7-13-18/h2-15,31H,1H3,(H3,25,26,27,28,29,30)/b24-15+

InChI Key

WDHGULFSYYLURM-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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